Cas no 1009245-57-1 (N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide)

N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide is a specialized organic compound featuring a bromo-fluorophenyl group and a chlorobenzenesulfonamido moiety linked via a propanamide backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of halogen substituents enhances its binding affinity in target interactions, while the sulfonamido group contributes to stability and solubility. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and derivatization. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring precise application in synthetic workflows.
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide structure
1009245-57-1 structure
Product name:N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
CAS No:1009245-57-1
MF:C15H13BrClFN2O3S
Molecular Weight:435.695724248886
CID:5380935

N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromo-2-fluorophenyl)-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide
    • N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
    • インチ: 1S/C15H13BrClFN2O3S/c1-9(15(21)19-14-6-5-10(16)7-13(14)18)20-24(22,23)12-4-2-3-11(17)8-12/h2-9,20H,1H3,(H,19,21)
    • InChIKey: XZBKVEDTSZAPGB-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(C1C=CC=C(Cl)C=1)NC(C)C(=O)NC1C=CC(=CC=1F)Br

N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3394-1032-5μmol
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
5μmol
$63.0 2023-09-11
Life Chemicals
F3394-1032-15mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
15mg
$89.0 2023-09-11
Life Chemicals
F3394-1032-2mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
2mg
$59.0 2023-09-11
Life Chemicals
F3394-1032-2μmol
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
2μmol
$57.0 2023-09-11
Life Chemicals
F3394-1032-5mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
5mg
$69.0 2023-09-11
Life Chemicals
F3394-1032-10mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
10mg
$79.0 2023-09-11
Life Chemicals
F3394-1032-100mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
100mg
$248.0 2023-09-11
Life Chemicals
F3394-1032-50mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
50mg
$160.0 2023-09-11
Life Chemicals
F3394-1032-3mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
3mg
$63.0 2023-09-11
Life Chemicals
F3394-1032-40mg
N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide
1009245-57-1
40mg
$140.0 2023-09-11

N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide 関連文献

N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamideに関する追加情報

N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide (CAS No. 1009245-57-1): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide (CAS No. 1009245-57-1) stands out as a compound of significant interest. This sulfonamide derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound's systematic name reflects its intricate molecular architecture, featuring a 4-bromo-2-fluorophenyl group, a 3-chlorobenzenesulfonamido moiety, and a propanamide backbone.

Researchers and chemists searching for "CAS 1009245-57-1 properties" or "N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide synthesis" will find this compound particularly intriguing. Its molecular formula, C15H13BrClFN2O3S, reveals the presence of multiple halogen atoms, which often contribute to enhanced biological activity and metabolic stability in drug discovery. The compound's molecular weight of 435.69 g/mol places it in the mid-range of pharmaceutical candidates, making it suitable for various research applications.

The structural complexity of N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide offers multiple points for chemical modification, a feature that has attracted attention in recent drug development projects. Scientists investigating "halogenated sulfonamide derivatives" or "fluorinated phenyl compounds in medicine" frequently encounter this molecule in literature. Its combination of bromine and fluorine substituents on the phenyl ring, coupled with the chlorobenzenesulfonamido group, creates a distinctive electronic profile that influences its physicochemical properties and potential interactions with biological targets.

Recent trends in pharmaceutical research have shown growing interest in compounds like CAS 1009245-57-1, particularly in the context of targeted therapies. The presence of both electron-withdrawing (halogens) and electron-donating (amide) groups in the same molecule makes it a valuable scaffold for structure-activity relationship studies. Researchers exploring "multi-substituted aromatic sulfonamides" or "propanamide derivatives in drug design" often cite this compound as an example of sophisticated molecular engineering.

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide typically involves multi-step organic reactions, including sulfonylation and amide bond formation. Chemists searching for "sulfonamide coupling methods" or "halogenated aromatic amide synthesis" may find the preparation of this compound particularly instructive. The process requires careful control of reaction conditions to ensure proper regioselectivity and high yield, especially when dealing with the sensitive fluorophenyl moiety.

From a pharmacological perspective, compounds bearing structural similarity to 1009245-57-1 have shown promise in various therapeutic areas. While specific biological data for this exact molecule may be limited in public literature, its structural analogs have demonstrated activity in several biochemical assays. Researchers investigating "sulfonamide-based enzyme inhibitors" or "halogenated drug candidates" frequently examine such compounds for their potential to interact with biological macromolecules.

The physicochemical properties of N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide make it an interesting subject for computational chemistry studies. Modern drug discovery approaches often begin with in silico screening of compound libraries, and molecules with this level of structural complexity provide valuable data for predictive modeling. Scientists searching for "molecular docking of halogenated compounds" or "ADMET prediction for multi-substituted aromatics" may find this compound particularly relevant to their work.

In the context of green chemistry and sustainable pharmaceutical development, the synthesis and application of compounds like CAS 1009245-57-1 present both challenges and opportunities. The presence of multiple halogen atoms raises questions about environmental persistence, while also offering potential for targeted drug delivery with reduced side effects. Researchers focusing on "eco-friendly halogenated compound synthesis" or "sustainable sulfonamide derivatives" are actively exploring these aspects in contemporary literature.

The analytical characterization of N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, especially given its complex substitution pattern. Analytical chemists searching for "spectroscopic analysis of multi-halogenated compounds" or "structural elucidation of sulfonamide derivatives" often encounter similar molecules in their research.

As the pharmaceutical industry continues to explore novel chemical entities, compounds like 1009245-57-1 remain at the forefront of medicinal chemistry research. Their structural complexity and potential for selective biological activity make them valuable tools in drug discovery programs. Future research directions may explore the optimization of this scaffold for specific therapeutic targets or the development of more efficient synthetic routes to access this and related compounds.

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